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molecular formula C12H15NO4 B1386464 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid CAS No. 1072855-70-9

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Cat. No. B1386464
M. Wt: 237.25 g/mol
InChI Key: BZQWXMFGGPBSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 60% yield starting from ethyl 6-chloronicotinate and tetrahydro-2H-pyran-4-ylmethanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (d, 1 H), 8.13 (dd, 1 H), 6.89 (d, 1 H), 4.19 (d, 2 H), 3.86 (dd, 2 H), 3.09-3.50 (m, 2 H, obscured by H2O), 1.95-2.10 (m, 1 H), 1.59-1.70 (m, 2 H), 1.25-1.40 (m, 2 H); MS (ESI) m/z 236[M−H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[O:13]1[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]1>>[O:13]1[CH2:18][CH2:17][CH:16]([CH2:19][O:20][C:2]2[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)COC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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